molecular formula C15H15FIN3O3 B588038 3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide CAS No. 1794960-29-4

3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide

Cat. No.: B588038
CAS No.: 1794960-29-4
M. Wt: 436.236
InChI Key: VIUAUNHCRHHYNE-GRGKKBJQSA-N
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Description

3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is a deuterium-labeled analogue of rac-AS-703026, which is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2). This compound has potential antineoplastic activity and is used in various scientific research applications.

Preparation Methods

The synthesis of 3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide involves the incorporation of deuterium atoms into the molecular structure of rac-AS-703026. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving custom synthesis and strict process parameter control to ensure product quality .

Chemical Reactions Analysis

3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is used in various scientific research applications, including:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: It is used to study metabolic pathways and enzyme kinetics.

    Medicine: It is used in the development of new therapeutic agents and in the study of disease mechanisms.

    Industry: It is used in the production of stable isotope-labeled compounds for various applications

Mechanism of Action

3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition prevents the activation of downstream effector proteins and transcription factors, leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway .

Comparison with Similar Compounds

3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is similar to other MEK1/2 inhibitors, such as Pimasertib (AS-703026). this compound is unique due to its deuterium labeling, which provides advantages in terms of stability and metabolic profiling. Similar compounds include:

    Pimasertib (AS-703026): A selective MEK1/2 inhibitor with similar biological activity

    AZD6244: Another MEK1/2 inhibitor used in cancer research.

Properties

IUPAC Name

3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/i6D2,8D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUNHCRHHYNE-GRGKKBJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NC(=O)C1=C(C=NC=C1)NC2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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